molecular formula C10H17N B2988508 1-(But-3-yn-1-yl)-4-methylpiperidine CAS No. 1343816-79-4

1-(But-3-yn-1-yl)-4-methylpiperidine

Cat. No.: B2988508
CAS No.: 1343816-79-4
M. Wt: 151.253
InChI Key: SFGZPATYHDMDNZ-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-4-methylpiperidine is a chemical compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis

Preparation Methods

The synthesis of 1-(But-3-yn-1-yl)-4-methylpiperidine can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylpiperidine with but-3-yn-1-yl bromide under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of but-3-yn-1-yl bromide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(But-3-yn-1-yl)-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.

    Cycloaddition: The alkyne group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(But-3-yn-1-yl)-4-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the design of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The alkyne group can act as a reactive handle for covalent modification of target proteins, while the piperidine ring can enhance binding affinity and selectivity. The molecular targets and pathways involved vary depending on the specific bioactive derivative of the compound.

Comparison with Similar Compounds

1-(But-3-yn-1-yl)-4-methylpiperidine can be compared with other similar compounds, such as:

    1-(But-3-yn-1-yl)pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which may result in different chemical reactivity and biological activity.

    But-3-yn-1-amine: This compound lacks the piperidine ring and has a simpler structure, which may limit its applications compared to this compound.

    4-Methylpiperidine: This compound lacks the alkyne group, which may reduce its versatility in chemical synthesis and biological applications.

The uniqueness of this compound lies in the combination of the alkyne group and the piperidine ring, which provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-but-3-ynyl-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-3-4-7-11-8-5-10(2)6-9-11/h1,10H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGZPATYHDMDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343816-79-4
Record name 1-(but-3-yn-1-yl)-4-methylpiperidine
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